(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
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Overview
Description
“(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate due to its structural features that may interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone” would depend on its specific application. For example, if it is used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: can be compared with other azetidine-containing compounds, sulfonyl-containing compounds, and pyridine-containing compounds.
Uniqueness
- The combination of an azetidine ring, a sulfonyl group, and a pyridine ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-10(2)9-21(18,19)11-7-16(8-11)14(17)12-5-4-6-15-13(12)20-3/h4-6,10-11H,7-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCVSSWMENACPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(N=CC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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